molecular formula C19H20N2O2 B5644653 N-phenyl-2-(1-piperidinylcarbonyl)benzamide

N-phenyl-2-(1-piperidinylcarbonyl)benzamide

Cat. No. B5644653
M. Wt: 308.4 g/mol
InChI Key: IKNYPTROLGKUTC-UHFFFAOYSA-N
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Description

"N-phenyl-2-(1-piperidinylcarbonyl)benzamide" is a compound related to a class of piperidine derivatives. These compounds are often studied for their biological activities, including anti-acetylcholinesterase activity (Sugimoto et al., 1990).

Synthesis Analysis

The synthesis of similar piperidine derivatives involves creating compounds with significant variations in their structures, leading to changes in their biological activity. For example, a study detailed the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed enhanced activity upon substitution at specific positions (Sugimoto et al., 1990). Another study described the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, highlighting the importance of the aryllithium reaction in its synthesis (Gawell, 2003).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including "N-phenyl-2-(1-piperidinylcarbonyl)benzamide," significantly impacts their biological activity. Structural modifications, such as adding phenyl groups or altering nitrogen atoms in the piperidine ring, lead to enhanced anti-acetylcholinesterase activity (Sugimoto et al., 1992).

Chemical Reactions and Properties

These compounds participate in various chemical reactions. For instance, the reaction of 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one with piperidin-2-ylmethanamine leads to the formation of different benzamide derivatives, depending on factors like solvent and temperature (Topuzyan et al., 2013).

Physical Properties Analysis

The physical properties of such compounds are influenced by their structural elements. X-ray structure, Hirshfeld surface analysis, and DFT calculations provide insights into their solid-state structures, hydrogen bonding, and interactions, which are crucial for understanding their physical behavior (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by their molecular structure. Studies on derivatives of N-phenyl-2-(1-piperidinylcarbonyl)benzamide have shown that these compounds exhibit a range of biological activities, which can be attributed to their chemical properties (Wei et al., 2000).

properties

IUPAC Name

N-phenyl-2-(piperidine-1-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18(20-15-9-3-1-4-10-15)16-11-5-6-12-17(16)19(23)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNYPTROLGKUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810968
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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